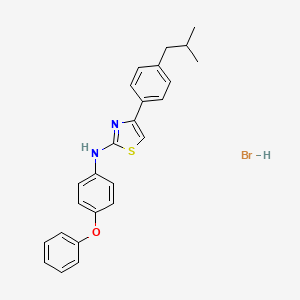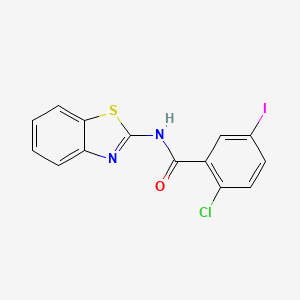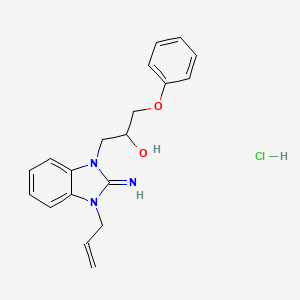
4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the thiazole family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the inhibition of various signaling pathways involved in the development and progression of diseases. The compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. In addition, it has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. In addition, it can reduce oxidative stress by activating the Nrf2 pathway and increasing the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its high potency and specificity. It has been found to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One area of research is the development of new analogs with improved solubility and potency. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the compound's mechanism of action can be further elucidated to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of 4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-isobutylacetophenone, 4-phenoxybenzaldehyde, and thiosemicarbazide in the presence of hydrobromic acid. The reaction takes place in a solvent, typically ethanol or methanol, and is carried out under reflux conditions. The final product is obtained after purification using recrystallization.
Applications De Recherche Scientifique
4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress.
Propriétés
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS.BrH/c1-18(2)16-19-8-10-20(11-9-19)24-17-29-25(27-24)26-21-12-14-23(15-13-21)28-22-6-4-3-5-7-22;/h3-15,17-18H,16H2,1-2H3,(H,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOIBAWTUGFEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5062963.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5062967.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5062968.png)


![2,2,2-trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5062985.png)
![N-(4-butylphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5062993.png)
![11-[2-(benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5063001.png)


![1-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5063030.png)
![[2-(1,3-benzothiazol-2-ylthio)ethyl]amine hydrobromide](/img/structure/B5063037.png)
![2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]diimino}diacetic acid](/img/structure/B5063061.png)
![4-[3-({1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5063072.png)